molecular formula C4H9N3O B1375448 4-Amino-1-methylpyrazolidin-3-one CAS No. 1309959-51-0

4-Amino-1-methylpyrazolidin-3-one

Cat. No.: B1375448
CAS No.: 1309959-51-0
M. Wt: 115.13 g/mol
InChI Key: IVZDJABHZJKQOE-UHFFFAOYSA-N
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Description

4-Amino-1-methylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C4H9N3O It is characterized by a pyrazolidinone ring substituted with an amino group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-3-hydroxybutanoic acid with hydrazine, followed by methylation. The reaction conditions often require:

    Solvent: A polar solvent such as ethanol or water.

    Temperature: Moderate heating, typically around 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Raw Materials: High-purity starting materials to minimize impurities.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and pH.

    Purification: Techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-1-methylpyrazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyrazolidin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the pyrazolidinone ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a methyl group.

    4-Amino-1-ethylpyrazolidin-3-one: Similar structure but with an ethyl group instead of a methyl group.

    4-Amino-1-methylpyrazole: Lacks the carbonyl group, leading to different chemical properties.

Uniqueness

4-Amino-1-methylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a methyl group on the pyrazolidinone ring makes it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

4-amino-1-methylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c1-7-2-3(5)4(8)6-7/h3H,2,5H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDJABHZJKQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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